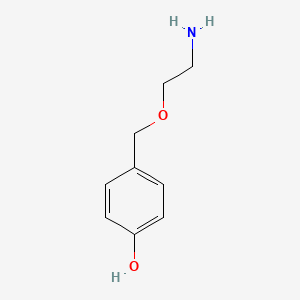
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a morpholine ring. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
準備方法
The synthesis of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine typically involves the reaction of 3-bromo-1-methyl-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
化学反応の分析
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies investigating the inhibition of enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and affecting neurotransmission . The exact pathways and molecular targets depend on the specific biological activity being studied .
類似化合物との比較
Similar compounds to 4-(3-bromo-1-methyl-1H-pyrazol-5-yl)morpholine include other pyrazole derivatives with different substituents. These compounds may have varying biological activities and chemical properties. For instance:
4-bromo-1H-pyrazole: A simpler pyrazole derivative with potential use as a starting material for more complex compounds.
3,5-substituted pyrazoles: These compounds exhibit diverse reactivity and are used in the synthesis of various heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C8H12BrN3O |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
4-(5-bromo-2-methylpyrazol-3-yl)morpholine |
InChI |
InChI=1S/C8H12BrN3O/c1-11-8(6-7(9)10-11)12-2-4-13-5-3-12/h6H,2-5H2,1H3 |
InChIキー |
CACFAGHDQRCYEP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)Br)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)



![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)

![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)


![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)

![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)


